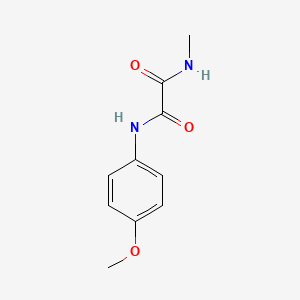
N-(4-methoxyphenyl)-N'-methylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N’-methylethanediamide: is an organic compound that features a methoxyphenyl group attached to an ethanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methoxyphenyl)-N’-methylethanediamide typically begins with 4-methoxyaniline and ethylenediamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-methoxyaniline and the carboxyl group of ethylenediamine. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields.
化学反应分析
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-N’-methylethanediamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: N-(4-methoxyphenyl)-N’-methylethanediamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, making it a potential lead compound for anticancer drug development.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability.
作用机制
Mechanism:
Enzyme Inhibition: N-(4-methoxyphenyl)-N’-methylethanediamide exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. This can disrupt various biochemical pathways, leading to therapeutic effects.
Molecular Targets and Pathways:
Targets: Enzymes such as kinases and proteases.
Pathways: Inhibition of these enzymes can affect signaling pathways involved in cell proliferation and apoptosis, making the compound relevant in cancer research.
相似化合物的比较
N-(4-methoxyphenyl)-N’-methylacetamide: Similar structure but with an acetamide group instead of an ethanediamide group.
4-methoxy-N-methylbenzamide: Lacks the ethanediamide backbone, making it less versatile in forming complexes with metals.
Uniqueness:
Versatility: The presence of both the methoxyphenyl group and the ethanediamide backbone allows for a wide range of chemical modifications and applications.
Stability: The compound exhibits good thermal and chemical stability, making it suitable for various industrial applications.
属性
IUPAC Name |
N'-(4-methoxyphenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXKDLZPHRRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4'-[(4-methylphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)
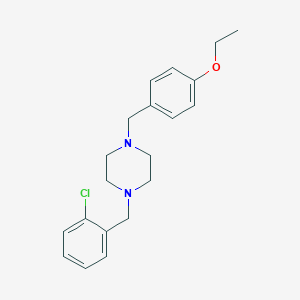
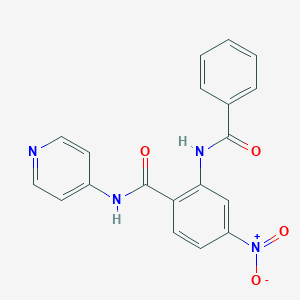
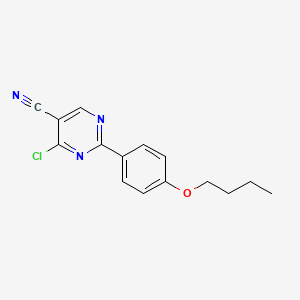
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ETHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5183509.png)
![Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate](/img/structure/B5183528.png)
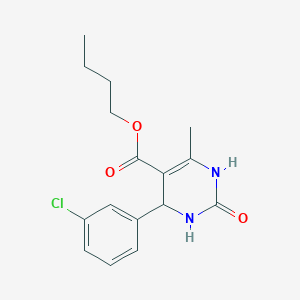
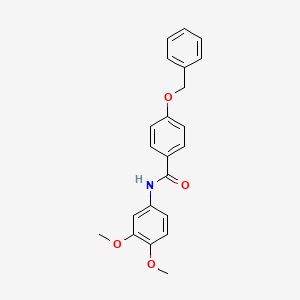
![N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
![METHYL 3-[(2,5-DIMETHYLPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5183571.png)
